1-(3-Methylpyridin-2-yl)piperazine

Medicinal chemistry Dopamine receptor pharmacology Antipsychotic drug discovery

Inconsistent piperazine substitution patterns introduce unpredictable receptor binding data. This certified 1-(3-Methylpyridin-2-yl)piperazine solves that variability. - **Defined SAR reference point**: 3-methyl analog with quantified π and σ parameters from J. Med. Chem. 1988; benchmark for D₂ optimization. - **Dual forms available**: Free base (CAS 104396-10-3, liquid) or dihydrochloride (CAS 111960-11-3, crystalline solid, MW 250.17). - **Procurement ready**: Mode purity ≥97% confirmed; immediate lab-scale supply.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 104396-10-3; 111960-11-3
Cat. No. B2863992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylpyridin-2-yl)piperazine
CAS104396-10-3; 111960-11-3
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESCC1=C(N=CC=C1)N2CCNCC2
InChIInChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3
InChIKeyVVBVRZMTWMATNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylpyridin-2-yl)piperazine (CAS 104396-10-3) Procurement and Baseline Data


1-(3-Methylpyridin-2-yl)piperazine is a heterocyclic organic compound (C₁₀H₁₅N₃, molecular weight 177.25 g/mol) consisting of a piperazine ring linked to a 3-methylpyridine moiety [1]. This compound serves as a key building block in the synthesis of antipsychotic agents targeting dopamine receptors . Its structural features—specifically the 3-methyl substitution pattern on the pyridine ring—confer distinct lipophilic and electronic properties that influence receptor binding affinities when incorporated into larger pharmacophores [2]. The compound is commercially available as both the free base (CAS 104396-10-3) and as the dihydrochloride salt (CAS 111960-11-3), with the latter offering enhanced stability and solubility for pharmaceutical research applications .

Synthesis scaffold

Dopamine receptor-targeted CNS drug discovery building block

SAR building block

3-methyl substitution influences lipophilic and electronic parameters

Form selection

Free base (liquid) or dihydrochloride salt (solid) for different workflows

1-(3-Methylpyridin-2-yl)piperazine: Why Substitution with Closely Related Analogs Yields Different Biological Outcomes


Substitution with positional isomers or unsubstituted analogs of 1-(3-methylpyridin-2-yl)piperazine cannot be assumed to yield equivalent pharmacological outcomes. The 3-methyl substitution on the pyridine ring critically alters both lipophilic (π) and electronic (σ) parameters that govern dopamine receptor affinity and functional efficacy [1]. Systematic SAR studies demonstrate that even minor changes—such as moving the methyl group from the 3-position to the 4- or 6-position, or replacing it with chloro, methoxy, or unsubstituted hydrogen—produce measurable shifts in receptor binding profiles [2]. Consequently, procurement of structurally similar but non-identical piperazine building blocks (e.g., 1-(2-pyridyl)piperazine or 1-(4-methyl-2-pyridinyl)piperazine) introduces uncontrolled variability into synthetic workflows and may compromise downstream pharmacological reproducibility.

Positional isomer mismatch

3-methyl vs. 4- or 6-methyl substitution shifts dopamine receptor affinity profiles

Substituent electronic effects

Cl, OCH₃, or H substitution alters π/σ values, introducing SAR variability

Analog scaffold mismatch

1-(2-pyridyl)piperazine exhibits α₂-adrenoceptor activity, not dopaminergic profile

1-(3-Methylpyridin-2-yl)piperazine: Quantitative Comparative Evidence for Scientific Procurement


3-Methyl Substitution Modulates Dopamine D₂ Receptor Affinity Relative to Other 3-Substituted Analogs

In a systematic structure-activity relationship (SAR) study of 3-substituted 2-pyridinyl-1-piperazine derivatives appended to cyclic imide groups, the 3-methyl analog exhibited dopamine D₂ receptor affinity (expressed as IC₅₀) that was modulated relative to other 3-position substituents [1]. The study established that receptor affinities were dependent on the lipophilic (π) and electronic (σ) characteristics of the substituent positioned on the pyridine ring [2].

D₂ affinity comparison
Head-to-head
IC₅₀ 400 nM
vs. 3-Cl, 3-OCH₃, 3-H analogs
Supports SAR-based scaffold selection
Cyano substituent identified as optimum
Medicinal chemistry Dopamine receptor pharmacology Antipsychotic drug discovery

1-(3-Methylpyridin-2-yl)piperazine Serves as a Documented Intermediate for Antipsychotic Agent Synthesis

1-(3-Methylpyridin-2-yl)piperazine is explicitly cited as a compound used in the synthesis of antipsychotic agents that target dopamine receptors . This distinguishes it from closely related analogs such as 1-(2-pyridyl)piperazine, which functions primarily as a selective α₂-adrenoceptor antagonist and a metabolite of Azaperone , representing a fundamentally different pharmacological application.

Application differentiation
Source review
Dopaminergic vs. adrenergic focus documented
Application-specific procurement context
Cross-study comparable; verify source data
Organic synthesis Pharmaceutical intermediates Antipsychotic agents

Dihydrochloride Salt Form (CAS 111960-11-3) Offers Differentiated Physicochemical Handling Properties

The dihydrochloride salt of 1-(3-methylpyridin-2-yl)piperazine (CAS 111960-11-3, molecular weight 250.17 g/mol, formula C₁₀H₁₇Cl₂N₃) is a crystalline solid with distinct physicochemical properties compared to the free base (CAS 104396-10-3, MW 177.25 g/mol, colourless liquid) . This salt form provides enhanced stability, simplified handling, and improved aqueous solubility relevant to pharmaceutical formulation workflows .

Salt form selection
Class-level
MW 250.17 (salt) vs. 177.25 (base)
Crystalline solid vs. liquid
Supports formulation workflow choice
Class-level inference; verify handling properties
Preformulation Salt selection Pharmaceutical development

1-(3-Methylpyridin-2-yl)piperazine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Synthesis of Dopamine Receptor-Targeted Antipsychotic Agents

1-(3-Methylpyridin-2-yl)piperazine is employed as a key building block in the synthesis of antipsychotic agents that target dopamine receptors . The 3-methyl substitution pattern on the pyridine ring influences the lipophilic and electronic characteristics of the final pharmacophore, with SAR studies demonstrating that the substituent's π and σ values directly modulate dopamine D₂ receptor binding affinity [1].

Medicinal Chemistry Scaffold Optimization Based on Documented SAR Data

This compound serves as a core scaffold for systematic SAR exploration in atypical antipsychotic development. The 1988 J. Med. Chem. study provides quantitative binding data for a series of 3-substituted 2-pyridinyl-1-piperazine derivatives, establishing that substituent electronic and lipophilic parameters govern receptor affinity profiles . The 3-methyl analog represents a reference point within this characterized series, enabling rational scaffold optimization.

Pharmaceutical Preformulation Studies Using the Dihydrochloride Salt

The dihydrochloride salt form (CAS 111960-11-3) of 1-(3-methylpyridin-2-yl)piperazine is a crystalline solid with molecular weight 250.17 g/mol, contrasting with the free base (CAS 104396-10-3) which is a colourless liquid with MW 177.25 g/mol [1]. This salt form is suitable for preformulation studies requiring solid-state handling, enhanced stability, and improved aqueous solubility characteristics .

Application
Selection Property
Validation Focus
Dopamine receptor-targeted CNS drug discovery
3-Methyl substitution SAR profile
D₂ receptor binding assay validation
SAR-based scaffold optimization
Documented substituent π/σ parameter data
Receptor affinity endpoint review
Preformulation salt form selection
Solid-state handling and solubility properties
Physicochemical characterization review
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